
"spectroscopic data of N-(4-
Carboxyphenyl)phthalimide (NMR, IR, Mass

Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(4-Carboxyphenyl)phthalimide

Cat. No.: B1266732 Get Quote

Spectroscopic Profile of N-(4-
Carboxyphenyl)phthalimide: A Technical Guide
For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-
Carboxyphenyl)phthalimide, a compound of interest for researchers, scientists, and

professionals in drug development. This document details the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols

for these analyses.

Compound Identity
Compound Name N-(4-Carboxyphenyl)phthalimide

Synonym 4-(1,3-dioxoisoindolin-2-yl)benzoic acid

CAS Number 5383-82-4

Molecular Formula C₁₅H₉NO₄

Molecular Weight 267.24 g/mol
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Spectroscopic Data
While specific experimental spectra for N-(4-Carboxyphenyl)phthalimide are not readily

available in public repositories, the expected spectral characteristics can be predicted based on

its chemical structure and data from analogous compounds. The following tables summarize

these predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the aromatic protons of the phthalimide and carboxyphenyl groups. The protons on the

carboxyphenyl ring, being in different chemical environments, will likely appear as distinct

multiplets. The protons on the phthalimide ring will also produce characteristic signals in the

aromatic region. The acidic proton of the carboxylic acid group is expected to appear as a

broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon

atom in the molecule. The carbonyl carbons of the phthalimide and carboxylic acid groups are

expected to resonate at the most downfield shifts. The aromatic carbons will appear in the

typical aromatic region, with variations in their chemical shifts depending on their electronic

environment.

Table 1: Predicted NMR Data for N-(4-Carboxyphenyl)phthalimide
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¹H NMR
Predicted Chemical

Shift (δ, ppm)
Multiplicity Assignment

Aromatic Protons 7.5 - 8.5 Multiplets
Phthalimide &

Carboxyphenyl rings

Carboxylic Acid

Proton
> 10 Broad Singlet -COOH

¹³C NMR
Predicted Chemical

Shift (δ, ppm)
Assignment

Carbonyl Carbons 165 - 175
C=O (Phthalimide &

Carboxylic Acid)

Aromatic Carbons 120 - 140 Aromatic C-H and C-C

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.

Key absorption bands are expected for the carbonyl groups, the carboxylic acid O-H bond, and

the aromatic C-H and C=C bonds.

Table 2: Predicted IR Absorption Data for N-(4-Carboxyphenyl)phthalimide

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H Stretch (Carboxylic Acid) 3300 - 2500 Broad, Strong

C-H Stretch (Aromatic) 3100 - 3000 Medium

C=O Stretch (Imide)
~1770 and ~1710 (asymmetric

& symmetric)
Strong

C=O Stretch (Carboxylic Acid) ~1700 Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium to Weak

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1266732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry will determine the molecular weight of the compound. The molecular ion

peak (M⁺) is expected at an m/z value corresponding to the molecular weight of N-(4-
Carboxyphenyl)phthalimide (267.24). Fragmentation patterns may also be observed,

providing further structural information.

Table 3: Predicted Mass Spectrometry Data for N-(4-Carboxyphenyl)phthalimide

Ion Predicted m/z

[M]⁺ 267

[M+H]⁺ 268

[M+Na]⁺ 290

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

N-(4-Carboxyphenyl)phthalimide.

Synthesis of N-(4-Carboxyphenyl)phthalimide
N-(4-Carboxyphenyl)phthalimide can be synthesized by the condensation reaction of phthalic

anhydride with 4-aminobenzoic acid.

Procedure: Equimolar amounts of phthalic anhydride and 4-aminobenzoic acid are dissolved

in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF). The mixture is

then heated under reflux for several hours. Upon cooling, the product precipitates out of the

solution. The solid product is collected by filtration, washed with a suitable solvent (e.g.,

ethanol or water) to remove any unreacted starting materials, and then dried. The purity of

the synthesized compound should be confirmed by techniques such as thin-layer

chromatography and melting point determination.

NMR Spectroscopy
Sample Preparation: A small amount of the purified N-(4-Carboxyphenyl)phthalimide is

dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard.
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Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for

each carbon.

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum

is recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: The mass spectrum is obtained using a mass spectrometer with a suitable

ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI). The instrument is calibrated using a known standard.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of N-(4-Carboxyphenyl)phthalimide.
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To cite this document: BenchChem. ["spectroscopic data of N-(4-Carboxyphenyl)phthalimide
(NMR, IR, Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266732#spectroscopic-data-of-n-4-carboxyphenyl-
phthalimide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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